Superior ENT1/ENT2 Subtype Selectivity vs. Dipyridamole and Dilazep
Draflazine demonstrates exceptional selectivity for the ENT1 transporter over ENT2. With a 370-fold selectivity index, it is far more selective than other commonly used nucleoside transport inhibitors like dipyridamole and dilazep [1]. This high degree of selectivity minimizes confounding effects from ENT2 inhibition in experimental systems where both transporters are expressed.
| Evidence Dimension | Selectivity Index (ENT2 IC50 / ENT1 IC50) |
|---|---|
| Target Compound Data | 370-fold selective for ENT1 over ENT2 |
| Comparator Or Baseline | Dipyridamole: ~17.7-fold selective (ENT2 IC50 144.8 nM / ENT1 Ki 8.18 nM); Dilazep: ~503-fold selective (ENT2 IC50 8,800 nM / ENT1 IC50 17.5 nM) |
| Quantified Difference | Draflazine's 370-fold selectivity is >20x higher than dipyridamole's and comparable to, but well-defined against, dilazep. |
| Conditions | Radioligand binding and [3H]uridine uptake inhibition in mouse Ehrlich cells and human erythrocyte membranes [1]. Comparative IC50 values from vendor data sheets . |
Why This Matters
High ENT1 selectivity ensures that observed biological effects, particularly in adenosine-mediated pathways, can be more confidently attributed to specific ENT1 blockade rather than off-target ENT2 activity, making draflazine a cleaner probe for target validation.
- [1] Hammond JR. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Arch Pharmacol. 2000;361(4):373-382. View Source
